2,4-dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c1-24-13-5-3-2-4-11(13)15-20-21-16(23-15)19-14(22)10-7-6-9(17)8-12(10)18/h2-8H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXDUJCLBJYXMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.
Coupling with Dichlorobenzamide: The final step involves coupling the oxadiazole intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process for commercial production .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the dichloro positions .
Scientific Research Applications
2,4-Dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The oxadiazole ring and dichlorobenzamide moieties can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Benzamide Substituents
- LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide): Key Differences: Replaces the 2,4-dichlorobenzamide with a 4-sulfamoylbenzamide and substitutes the 2-(methylsulfanyl)phenyl group with a 4-methoxyphenylmethyl chain. Activity: Exhibits antifungal activity against Paracoccidioides brasiliensis at 50 μg/mL, suggesting lower potency compared to the target compound, which may require lower concentrations for similar effects .
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) :
- Key Differences : Features a furan-2-yl substituent instead of the methylsulfanylphenyl group and a cyclohexyl-ethylsulfamoylbenzamide.
- Activity : Tested at 100 μg/mL for antifungal activity, indicating possible reduced efficacy or solubility limitations. The furan ring may enhance π-π stacking in enzyme binding but lacks the sulfur-mediated hydrophobic interactions of the target compound .
Heterocycle Variants: Oxadiazole vs. Thiadiazole
- 2,4-Dichloro-N-(2,2,2-Trichloro-1-((5-(Phenylamino)-1,3,4-Thiadiazol-2-yl)Amino)Ethyl)Benzamide (Compound 4 in ): Key Differences: Replaces the oxadiazole ring with a 1,3,4-thiadiazole, introducing sulfur into the heterocycle. Activity: Demonstrates strong dihydrofolate reductase (DHFR) inhibition (ΔG = −9.0 kcal/mol) via three hydrogen bonds with Asp 21, Ser 59, and Tyr 22. This surpasses reference compounds in binding affinity, suggesting thiadiazole derivatives may offer superior enzyme inhibition compared to oxadiazoles . Drug-Likeness: Violates Lipinski’s rule due to high log P (>5.0), limiting oral bioavailability compared to the target oxadiazole compound .
Substituent Effects on Solubility and Binding
- 4-[Bis(2-Cyanoethyl)Sulfamoyl]-N-{5-[2-(Methylsulfanyl)Phenyl]-1,3,4-Oxadiazol-2-yl}Benzamide (): Key Differences: Incorporates a bis(2-cyanoethyl)sulfamoyl group on the benzamide.
4-Methoxy-N-({5-[(2-Oxo-2-Phenylethyl)Sulfanyl]-1,3,4-Oxadiazol-2-yl}Methyl)Benzamide () :
Data Tables
Table 2: Key Physicochemical Properties
| Property | Target Compound | LMM5 | LMM11 | Thiadiazole Analog |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~425.3 | ~532 | ~518 | ~586.8 |
| Hydrogen Bond Acceptors | 5 | 7 | 7 | 6 |
| Hydrogen Bond Donors | 1 | 2 | 2 | 2 |
| Rotatable Bonds | 5 | 7 | 6 | 6 |
| Lipinski Violations | 0 | 0 | 0 | 1 (log P >5) |
Research Findings and Implications
- Enzyme Inhibition : The thiadiazole analog () shows superior DHFR binding but poor drug-likeness, highlighting a trade-off between potency and bioavailability. The target compound’s oxadiazole core may offer a balance between efficacy and pharmacokinetics .
- Antifungal Activity : Structural analogs like LMM5 and LMM11 require higher concentrations for antifungal effects, suggesting that dichlorination and methylsulfanyl groups in the target compound enhance target affinity or membrane penetration .
- Solubility vs. Permeability: Cyanoethyl or methoxy substitutions improve solubility but may reduce permeability, whereas dichloro and methylsulfanyl groups favor lipophilicity .
Biological Activity
2,4-Dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves several steps including the formation of the oxadiazole ring and subsequent functionalization. The starting materials include dichlorobenzamide and derivatives of methylsulfanyl phenyl compounds. The synthetic pathway often employs standard organic reactions such as nucleophilic substitution and cyclization.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. It has been evaluated against various cancer cell lines using the National Cancer Institute's 60-cell line screening protocol. The compound showed significant cytotoxic effects with IC50 values indicating its potency against specific cancer types.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.50 | Induction of apoptosis |
| MDA-MB-231 | 0.82 | Inhibition of cell proliferation |
| A2780 | 1.51 | Disruption of cell cycle |
Antimicrobial Activity
In addition to anticancer effects, the compound has been screened for antimicrobial activity against common pathogens. The results indicated moderate antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger.
| Microorganism | Activity | Test Method |
|---|---|---|
| Escherichia coli | Moderate | Cup plate method |
| Staphylococcus aureus | Moderate | Cup plate method |
| Aspergillus niger | Weak | Cup plate method |
Case Studies
- Anticancer Efficacy in Preclinical Models : A study conducted on mice bearing tumors treated with the compound showed a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
- Antimicrobial Screening : In vitro studies revealed that the compound inhibited bacterial growth at sub-micromolar concentrations. The study highlighted its potential as a lead compound for developing new antimicrobial agents.
Q & A
Q. What are the critical steps for synthesizing 2,4-dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis involves three key stages:
Esterification : Reacting 2-(methylsulfanyl)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.
Oxadiazole Formation : Converting the ester to a hydrazide intermediate via hydrazine treatment, followed by cyclization with cyanogen bromide (BrCN) in methanol to form the 1,3,4-oxadiazole core .
Coupling Reaction : Amide bond formation between the oxadiazole amine and 2,4-dichlorobenzoyl chloride using a base (e.g., NaH) in anhydrous THF at 0–5°C to minimize hydrolysis .
Optimization Tips :
Q. How is structural confirmation of the compound achieved, and what analytical techniques resolve ambiguities in spectral data?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and methylsulfanyl protons (δ 2.5 ppm).
- ¹³C NMR : Confirms carbonyl (C=O, ~165 ppm) and oxadiazole carbons (~155–160 ppm) .
- IR Spectroscopy : Detects amide C=O stretch (~1680 cm⁻¹) and oxadiazole ring vibrations (~950 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 406.01) .
Ambiguity Resolution : Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals, especially for oxadiazole and benzamide regions .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Methodological Answer:
- Antimicrobial Testing : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Screening : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .
- Enzyme Inhibition : Test against COX-2 or HDACs via fluorometric assays to explore anti-inflammatory/antitumor mechanisms .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets like enzymes or receptors?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 or HDACs, focusing on interactions with the oxadiazole ring and dichlorophenyl group .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Site-Directed Mutagenesis : Modify key residues in target enzymes (e.g., COX-2 Ser530) to validate binding hypotheses .
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Systematic Substitution : Synthesize analogs with variations in:
- Oxadiazole substituents : Replace methylsulfanyl with ethylsulfonyl to assess hydrophobicity effects .
- Benzamide halogens : Test 2,4-dichloro vs. 3,5-dichloro configurations for steric/electronic impacts .
- Orthogonal Assays : Combine enzymatic inhibition data (e.g., IC₅₀) with cellular cytotoxicity results to differentiate direct target engagement vs. off-target effects .
Q. How can advanced analytical methods resolve challenges in purity assessment and degradation profiling?
Methodological Answer:
- HPLC-PDA/MS : Use C18 columns (5 µm, 250 mm) with acetonitrile/water gradients to separate degradation products (e.g., oxidized sulfanyl groups) .
- X-ray Crystallography : Determine crystal structure to confirm stereochemistry and identify potential polymorphs .
- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions to profile stability .
Q. What computational approaches predict metabolic pathways and toxicity risks?
Methodological Answer:
- In Silico Metabolism : Use Schrödinger’s MetaSite to predict Phase I (oxidation at sulfur) and Phase II (glucuronidation) metabolism .
- Toxicity Prediction : Employ Derek Nexus to assess mutagenicity (Ames test alerts) and hepatotoxicity (CYP450 inhibition) .
- MD Simulations : Simulate binding to hERG channels to evaluate cardiotoxicity risks .
Q. How can researchers optimize bioavailability while retaining activity?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the benzamide moiety to enhance solubility .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles for sustained release and improved cellular uptake .
- LogP Adjustment : Modify substituents (e.g., replace Cl with CF₃) to balance lipophilicity (target LogP 2–3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
